REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.[C:5]([NH:9][NH2:10])([CH3:8])([CH3:7])[CH3:6].[OH-].[K+]>CCOCC>[C:5]([NH:9][N:10]=[C:2]([CH3:4])[CH3:1])([CH3:8])([CH3:7])[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand for several minutes
|
Type
|
STIRRING
|
Details
|
The mixture is stirred
|
Type
|
CUSTOM
|
Details
|
the ethereal layer is separated from the mixture
|
Type
|
DISTILLATION
|
Details
|
Distillation of the ethereal layer
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NN=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |